5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene
Overview
Description
5,9-Dibromo-7,7-diphenyl-7H-Benzo[c]fluorene is a chemical compound with the molecular formula C29H18Br2 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[c]fluorene core substituted with bromine atoms at the 5 and 9 positions and phenyl groups at the 7 position . The molecular weight of the compound is 526.26 .Physical and Chemical Properties Analysis
This compound has a melting point range of 244.0 to 248.0 °C .Scientific Research Applications
OLED Applications
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene has been utilized in the field of organic light-emitting diodes (OLEDs). Specifically, it has been employed as a host material in blue OLEDs. In a study by Lee and Gong (2011), new spirobenzofluorene-based blue host materials, which included derivatives of this compound, demonstrated promising luminance efficiencies and blue electroluminescence (EL) spectra, highlighting their potential in OLED applications (Lee & Gong, 2011).
Synthesis of Dicyano-Substituted Derivatives
Gawel et al. (2016) developed a one-step synthesis method for 5,6-dicyano-7-(diphenylvinyl)-7H-benzo[c]fluorenes, starting from tetraaryl[3]cumulenes and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This method, involving this compound, showcased a novel approach to creating dicyanobenzo[c]fluorene derivatives with potential applications in optoelectronics and material science (Gawel et al., 2016).
Photophysical Properties
Kurdyukova et al. (2012) investigated the absorption spectra of various merocyanine dyes based on fluorene derivatives, including those related to this compound. This research provided insights into the electronic structure and types of electronic transitions in these materials, which could be relevant for applications in photonic and electronic devices (Kurdyukova et al., 2012).
Electroluminescent Characteristics
Lee, Seo, and Gong (2012) designed and prepared deep blue fluorescent host materials based on spiro[benzo[c]fluorene-7,9'-fluorene] core structures with aromatic wings, where this compound derivatives played a crucial role. These materials exhibited high fluorescent quantum yields and good thermal properties, indicating their potential in advanced electroluminescent devices (Lee, Seo, & Gong, 2012).
Properties
IUPAC Name |
5,9-dibromo-7,7-diphenylbenzo[c]fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Br2/c30-21-15-16-24-25(17-21)29(19-9-3-1-4-10-19,20-11-5-2-6-12-20)26-18-27(31)22-13-7-8-14-23(22)28(24)26/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOKACQQFORURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C5=CC=CC=C54)Br)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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